molecular formula C10H6F3NS B3043475 2-(Trifluoromethyl)quinoline-4-thiol CAS No. 874772-14-2

2-(Trifluoromethyl)quinoline-4-thiol

Cat. No.: B3043475
CAS No.: 874772-14-2
M. Wt: 229.22 g/mol
InChI Key: OANLPKWPLHCORW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-thiol is a heterocyclic compound that features a quinoline ring substituted with a trifluoromethyl group at the second position and a thiol group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)quinoline-4-thiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the quinoline ring. One common method is the trifluoromethylation of quinoline derivatives followed by thiolation. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that promote the formation of the trifluoromethyl group on the quinoline ring. Thiolation can then be carried out using thiolating agents like thiourea or hydrogen sulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)quinoline-4-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)quinoline-4-thiol is unique due to the presence of both the trifluoromethyl and thiol groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that can be leveraged in various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-quinoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANLPKWPLHCORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)quinoline-4-thiol
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Reactant of Route 6
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